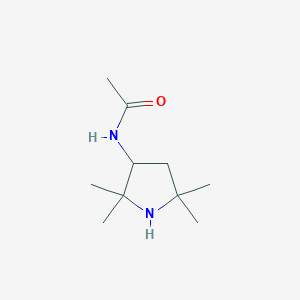
N-(2,2,5,5-tetramethylpyrrolidin-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,2,5,5-Tetramethylpyrrolidin-3-yl)acetamide is an organic compound characterized by a pyrrolidine ring substituted with four methyl groups and an acetamide group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2,5,5-tetramethylpyrrolidin-3-yl)acetamide typically involves the acylation of 2,2,5,5-tetramethylpyrrolidine with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the generated hydrogen chloride or acetic acid. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and automated systems can further enhance the production process, ensuring high purity and consistency of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the nitrogen atom, leading to the formation of N-oxides.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the acetamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran (THF) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: N-(2,2,5,5-tetramethylpyrrolidin-3-yl)amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-(2,2,5,5-tetramethylpyrrolidin-3-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a spin label in electron paramagnetic resonance (EPR) spectroscopy, which is used to investigate the structure and dynamics of biological molecules.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of N-(2,2,5,5-tetramethylpyrrolidin-3-yl)acetamide depends on its specific application. In the context of EPR spectroscopy, the compound acts as a spin label, where the unpaired electron on the nitroxide group interacts with the magnetic field, providing information about the local environment of the labeled molecule. In medicinal chemistry, its mechanism of action would depend on the target molecule and the biological pathway involved.
類似化合物との比較
N-(2,2,5,5-Tetramethylpyrrolidin-3-yl)methanol: This compound has a hydroxyl group instead of an acetamide group.
2,2,5,5-Tetramethylpyrrolidine-1-oxyl (TEMPO): A well-known nitroxide radical used in various oxidation reactions and as a spin label.
N-(2,2,5,5-Tetramethylpyrrolidin-3-yl)acetamide derivatives: Various derivatives with different substituents on the acetamide group.
Uniqueness: this compound is unique due to its specific substitution pattern on the pyrrolidine ring and the presence of the acetamide group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C10H20N2O |
|---|---|
分子量 |
184.28 g/mol |
IUPAC名 |
N-(2,2,5,5-tetramethylpyrrolidin-3-yl)acetamide |
InChI |
InChI=1S/C10H20N2O/c1-7(13)11-8-6-9(2,3)12-10(8,4)5/h8,12H,6H2,1-5H3,(H,11,13) |
InChIキー |
CIWNVGSSHQVTOM-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1CC(NC1(C)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



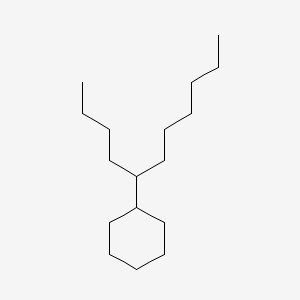
![Tetrakis[(R)-(-)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II)](/img/structure/B13818019.png)
![3-hydroxy-2-[N-(1-hydroxybutan-2-yl)-C-methylcarbonimidoyl]cyclohex-2-en-1-one](/img/structure/B13818024.png)

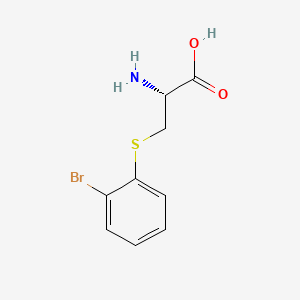
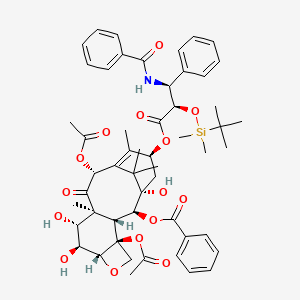
![tert-butyl N-[tert-butyl(methyl)amino]carbamate](/img/structure/B13818044.png)
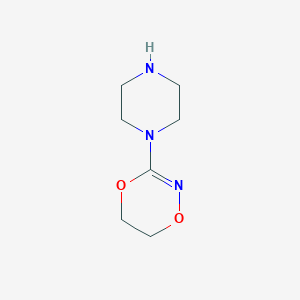
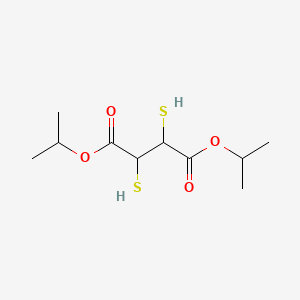
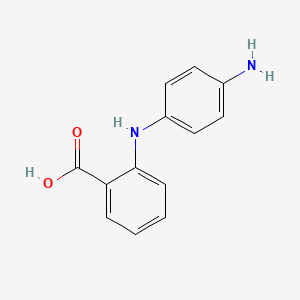
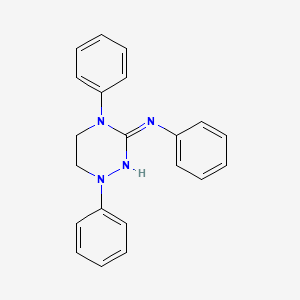
![[1,1-Biphenyl]-2-ol,3,5-dimethyl-](/img/structure/B13818085.png)

